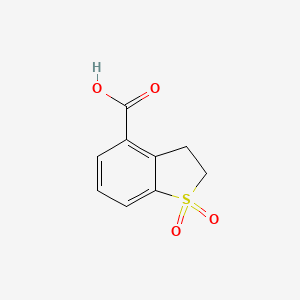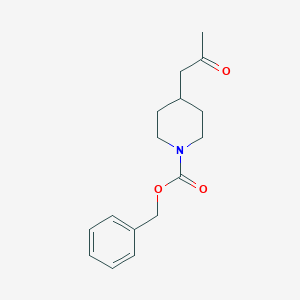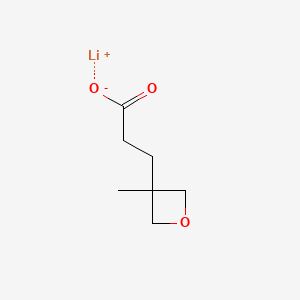![molecular formula C7H14ClN B13493970 N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride CAS No. 2866307-35-7](/img/structure/B13493970.png)
N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride is a compound that belongs to the class of cyclopropane derivatives. Cyclopropane derivatives are known for their unique chemical properties due to the strain in their three-membered ring structure. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride typically involves the reaction of cyclopropane derivatives with methylamine under specific conditions. One common method is the reaction of 1,1’-bi(cyclopropane) with methylamine in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction may produce simpler amines.
Wissenschaftliche Forschungsanwendungen
N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials with unique properties due to the strain in the cyclopropane ring.
Wirkmechanismus
The mechanism of action of N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyclopropane derivatives such as:
- 1-methylcyclopropylamine hydrochloride
- N-methyl-1-naphthalenemethylamine hydrochloride
- Bicyclo[1.1.0]butanes
Uniqueness
N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the cyclopropane ring introduces strain, making the compound more reactive and versatile in various chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
2866307-35-7 |
|---|---|
Molekularformel |
C7H14ClN |
Molekulargewicht |
147.64 g/mol |
IUPAC-Name |
1-cyclopropyl-N-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-8-7(4-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H |
InChI-Schlüssel |
ADUHIZSCZKXOFA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CC1)C2CC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13493902.png)








![N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493967.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B13493977.png)
